molecular formula C9H8FN3S B155824 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 138417-35-3

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No. B155824
M. Wt: 209.25 g/mol
InChI Key: APKMKRLELRQWEB-UHFFFAOYSA-N
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Description

The compound 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which are heterocyclic compounds containing a triazole ring, a sulfur atom, and a fluorophenyl group. These compounds are of significant interest due to their wide range of biological activities and potential applications in various fields such as medicine, agriculture, and material science.

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves cyclization reactions, as seen in the synthesis of the basic nucleus 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, which is achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Although the specific synthesis of 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is not detailed in the provided papers, similar synthetic strategies could be applied, such as the use of fluorophenyl fragments and appropriate cyclization agents to introduce the fluorophenyl group and the methyl group at the respective positions on the triazole ring.

Molecular Structure Analysis

The molecular structure of triazole derivatives is confirmed using spectroscopic methods such as IR and NMR spectroscopy . These methods provide information about the functional groups present and the overall molecular framework. For instance, the presence of aromatic protons can be identified by characteristic chemical shifts in the NMR spectrum .

Chemical Reactions Analysis

The triazole derivatives can undergo various chemical reactions, including condensation to form Schiff bases , cyclization to form thiadiazoles , and S-alkylation . These reactions allow for the modification of the triazole core and the introduction of new functional groups, which can lead to the synthesis of compounds with new properties and potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are studied using certified equipment and methods that adhere to pharmacopoeia standards . These properties include melting points, solubility, and stability, which are important for the practical application of these compounds. The introduction of different substituents, such as the fluorophenyl group, can significantly influence these properties and, consequently, the biological activity of the compounds .

Scientific Research Applications

Synthesis and Physical-Chemical Properties

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol and similar derivatives have been the focus of research for their synthesis and physical-chemical properties. Studies have synthesized and investigated various derivatives of these compounds, confirming their structures using modern physical-chemical methods of analysis. These compounds are noted for their solubility in organic solvents and insolubility in water, with properties confirmed through methods like elemental analysis, NMR spectroscopy, and chromatography-mass spectrometry (Bihdan & Parchenko, 2018).

Antimicrobial and Antifungal Activities

Research on 1,2,4-triazole derivatives, including those similar to 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has shown promising results in antimicrobial and antifungal activities. These compounds have been found to be active against various bacteria and exhibit significant antifungal effects, making them potential candidates for developing new antimicrobial and antifungal agents (Bihdan, 2021).

Corrosion Inhibition

Certain 1,2,4-triazole derivatives have been studied for their corrosion inhibition performance. These studies involve examining the efficacy of such compounds in protecting materials like mild steel in corrosive environments. The research includes techniques like weight loss studies, electrochemical polarization, and electrochemical impedance spectroscopy (Yadav et al., 2013).

Optical Activity

The optical activity of specific derivatives of 1,2,4-triazoles, including compounds structurally related to 5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol, has been investigated. This research aims to understand the relationship between the chemical structure of these molecules and their optical properties, which can have implications in drug design and synthesis (Karpun et al., 2022).

Future Directions

The future directions for research on “5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol” could include exploring its potential biological activity. Given the known activities of other triazoles, it could be of interest in fields such as medicinal chemistry .

properties

IUPAC Name

3-(4-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN3S/c1-13-8(11-12-9(13)14)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKMKRLELRQWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00359606
Record name 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

CAS RN

138417-35-3
Record name 5-(4-Fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00359606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 4-methylthiosemicarbazid (4.24 g, 40.30 mmol) in pyridine (50 ml) was added dropwise 4-fluorobenzoyl chloride (4.9 ml, 40.00 mmol) and the resulting mixture was stirred at r.t. o.n. The pyridine was removed by evaporation and the residue was heated in aq. sat. NaHCO3 at reflux o.n. After cooling to r.t., the product was collected by filtration, washed with water and dried under vacuum to give 3.22 g (38%) which was used in the next step without further purification. 1H NMR: 3.9 (m, 3 H) 6.98 (t, 2 H) 7.92 (m, 2 H).
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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